![molecular formula C18H15N5O2 B2407600 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide CAS No. 2034325-66-9](/img/structure/B2407600.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also contains an indolizine ring, which is a fused ring system consisting of a pyridine ring and a pyrrolidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The electronic and steric properties of these groups would likely have a significant impact on the compound’s overall structure and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazine and indolizine rings, as well as the carboxamide group. The triazine ring is known to participate in various reactions, including substitutions and additions . The indolizine ring could also be involved in various reactions, depending on the substitution pattern and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthetic Approaches and Biological Activities
Synthetic methodologies have been developed to create indolizine derivatives due to their promising biological activities. For instance, the synthesis of indolizine carboxamide derivatives has been achieved through one-pot domino reactions involving isocyanides and aldehydes, demonstrating a versatile approach to accessing structurally diverse compounds with potential biological applications (Ziyaadini et al., 2011).
Compounds structurally related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide, such as indolizine and triazine derivatives, have been explored for various biological activities. These activities include anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial properties (Mahanthesha et al., 2022). The broad spectrum of biological activities associated with these compounds highlights their potential in developing novel therapeutic agents.
Potential in Drug Discovery
The structural features of indolizine and triazine compounds allow for significant interaction with biological targets, making them valuable scaffolds in drug discovery. Molecular docking studies have supported the in vitro anticancer activity of these molecules, suggesting their utility in designing drugs with specific biological actions (Mahanthesha et al., 2022). Furthermore, novel synthesis approaches for indolizine amides for application to tropical diseases have been developed, demonstrating the adaptability of these compounds in addressing various health challenges (Zhang et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system.
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This compound exhibits a mixed-type inhibition mode against AChE, interacting with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The primary result of the action of this compound is the inhibition of AChE and BuChE, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, potentially contributing to its therapeutic effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]indolizine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(13-11-14-5-3-4-9-22(14)12-13)19-8-10-23-18(25)15-6-1-2-7-16(15)20-21-23/h1-7,9,11-12H,8,10H2,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMLGGQZTCLVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
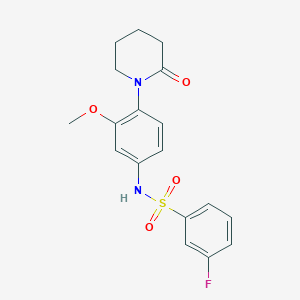
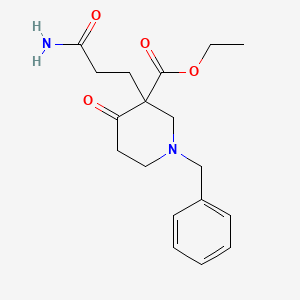
![4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide](/img/structure/B2407521.png)
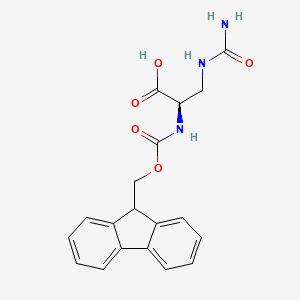
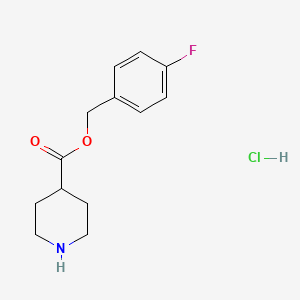

![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)
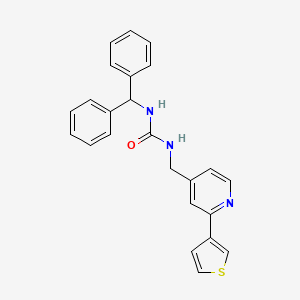
![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)
![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)
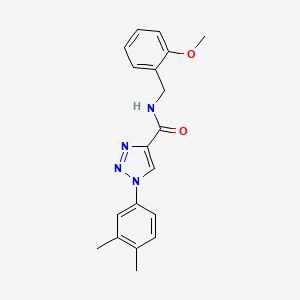
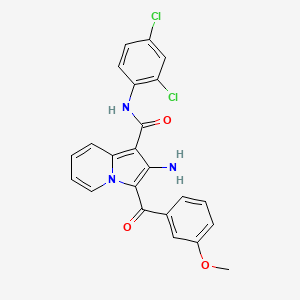
![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)
